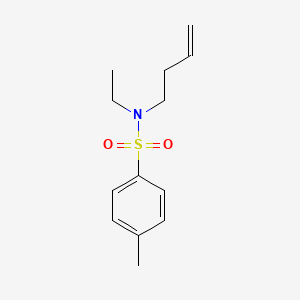

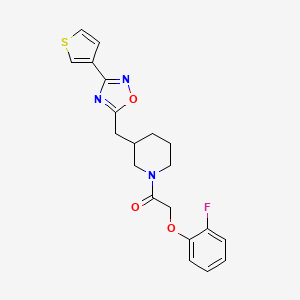

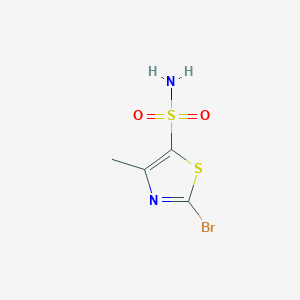

2-(2-Fluorophenoxy)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, each tailored to introduce specific functional groups or to modify the molecular structure in a precise manner. In the first paper, an eight-step synthesis process is described for the production of a compound with a fluorinated phenyl group and a piperidinyl imidazole moiety . The process begins with oxoacetic acid monohydrate and involves several key steps, including condensation, reductive amination, protection and deprotection steps, and a Grignard reaction with [4-fluoro-3-(trifluoromethyl)phenyl]magnesium bromide. The final product is obtained after coupling with an activated carboxylic acid and subsequent deprotection and neutralization .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical properties and biological activity. In the second paper, the synthesis of novel Schiff bases is reported, which involves the formation of a thiophene ring substituted with a fluorinated methoxyphenyl group . The structure of these compounds is confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .

Chemical Reactions Analysis

Chemical reactions are the foundation of synthesis in organic chemistry. The first paper details a series of reactions that include condensation, reductive amination, and the use of Grignard reagents, which are pivotal for the introduction of fluorinated aromatic groups . In the second paper, the Gewald synthesis technique is employed to construct the thiophene ring, and the Vilsmeier-Haack reaction is used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These reactions are essential for building the complex structures described in the papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers provided do not detail the physical properties such as melting point, solubility, or stability, the chemical properties can be inferred from the functional groups present in the molecules. For instance, the presence of a fluorinated phenyl group can affect the compound's lipophilicity and electronic properties, which in turn can influence its reactivity and interaction with biological targets . Similarly, the Schiff bases described in the second paper may exhibit varied antimicrobial activity due to the presence of the thiophene ring and the substituted pyrazole moiety .

Case Studies and Applications

The papers provided do not include specific case studies; however, the antimicrobial activity of the Schiff bases synthesized in the second paper suggests potential applications in the development of new antimicrobial agents . The compounds that showed excellent activity could serve as lead compounds for further drug development and optimization. The first paper does not discuss the biological activity or applications of the synthesized compound, but given its structural complexity, it may be of interest for pharmacological studies .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone, with a structure related to the compound , was synthesized using click chemistry. It was characterized using various techniques including IR, NMR, MS, and single crystal XRD analysis. The intercontacts in the crystal structure were analyzed using Hirshfeld surfaces computational method (Govindhan et al., 2017).

Biological Activity and Applications

- Novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives were synthesized and evaluated for their antileukemic activity against human leukemic cell lines. Some compounds showed good antiproliferative activity (Vinaya et al., 2012).

- A series of novel derivatives of 1, 3, 4-oxadiazole compounds, related in structure to the compound , showed good cytotoxicity on Caco-2 cell lines, indicating potential for antiproliferative activity (Adimule et al., 2014).

- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which share structural similarities, exhibited moderate to talented antibacterial activity (Khalid et al., 2016).

- 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives demonstrated significant wound healing in in vivo models on Swiss albino rats (Vinaya et al., 2009).

Chemosensors and Analytical Applications

- Novel anion sensors containing 1,3,4-oxadiazole groups were investigated for F− sensing, displaying color changes and optical shifts upon addition of F− (Ma et al., 2013).

- Thiophene substituted 1,3,4-oxadiazoles were studied for aniline sensing, demonstrating potential as aniline sensors via fluorescence quenching (Naik et al., 2018).

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c21-16-5-1-2-6-17(16)26-12-19(25)24-8-3-4-14(11-24)10-18-22-20(23-27-18)15-7-9-28-13-15/h1-2,5-7,9,13-14H,3-4,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLXNGRNVIAZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC=CC=C2F)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)

![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)

![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)

![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013700.png)

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013701.png)